

Application Notes and Protocols for Studying Lactose Transport Across Cell Membranes

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Compound of Interest

Compound Name: lactose

Cat. No.: B8805570

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose transport across cellular membranes is a fundamental biological process, crucial in microorganisms for nutrient uptake and of significant interest in biotechnology and drug development. The primary protein responsible for this in many bacteria, such as *Escherichia coli*, is the **lactose** permease (LacY), a member of the Major Facilitator Superfamily. LacY functions as a symporter, coupling the downhill translocation of a proton with the uphill transport of **lactose** against a concentration gradient. A thorough understanding of the mechanisms and kinetics of **lactose** transport requires robust and reproducible experimental methods.

These application notes provide detailed protocols for several key methods used to study **lactose** transport, including assays with reconstituted proteoliposomes, whole-cell uptake experiments using radiolabeled substrates, and fluorescence-based techniques.

Method 1: Lactose Transport Assay in Reconstituted Proteoliposomes

This method involves the purification of the **lactose** transport protein, its reconstitution into artificial lipid vesicles (proteoliposomes), and the subsequent measurement of **lactose**

transport activity. This *in vitro* system allows for the precise control of experimental conditions, such as lipid composition, pH, and ion gradients.

Experimental Protocol

1. Purification of Lactose Permease (LacY):

- Overexpress His-tagged LacY in a suitable *E. coli* strain.
- Harvest cells and prepare membrane vesicles.
- Solubilize membrane proteins using a detergent (e.g., n-dodecyl- β -D-maltopyranoside, DDM).
- Purify LacY using immobilized metal affinity chromatography (IMAC).
- Exchange the detergent for one more suitable for reconstitution (e.g., octyl- β -D-glucopyranoside, OG).

2. Preparation of Liposomes:

- Prepare a lipid mixture (e.g., a 3:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)) in chloroform.
- Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
- Hydrate the lipid film with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) to form multilamellar vesicles (MLVs).
- Form unilamellar liposomes by sonication or extrusion through polycarbonate filters.

3. Reconstitution of LacY into Proteoliposomes:

- Mix the purified LacY with the prepared liposomes in the presence of a detergent like OG.[\[1\]](#)
- Remove the detergent slowly to allow for the insertion of the protein into the lipid bilayer. This can be achieved by dialysis, dilution, or with the use of Bio-Beads.

- The resulting proteoliposomes should have the transporter oriented uniformly, typically inside-out relative to the cell membrane.[1]

4. Lactose Transport Assay:

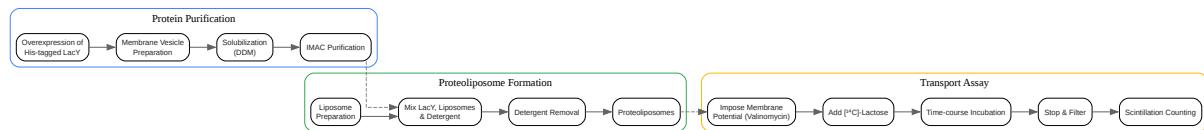
- Equilibrate the proteoliposomes in a potassium-based buffer.
- To impose a membrane potential (inside negative), dilute the potassium-loaded proteoliposomes into a sodium-based buffer containing [¹⁴C]-lactose. The addition of valinomycin, a potassium ionophore, will facilitate the efflux of K⁺ down its concentration gradient, generating the membrane potential.[2]
- At specific time intervals, stop the transport reaction by adding a cold stop buffer (e.g., ice-cold 100 mM LiCl).
- Immediately filter the reaction mixture through a 0.22 µm nitrocellulose filter to separate the proteoliposomes from the external medium.
- Wash the filter rapidly with cold stop buffer to remove any non-transported radiolabeled lactose.
- Measure the radioactivity retained on the filter using a scintillation counter.
- To measure facilitated diffusion (energy-independent transport), the assay can be performed in the absence of an ion gradient or in the presence of a protonophore (e.g., nigericin) to dissipate the proton motive force.[2][3]

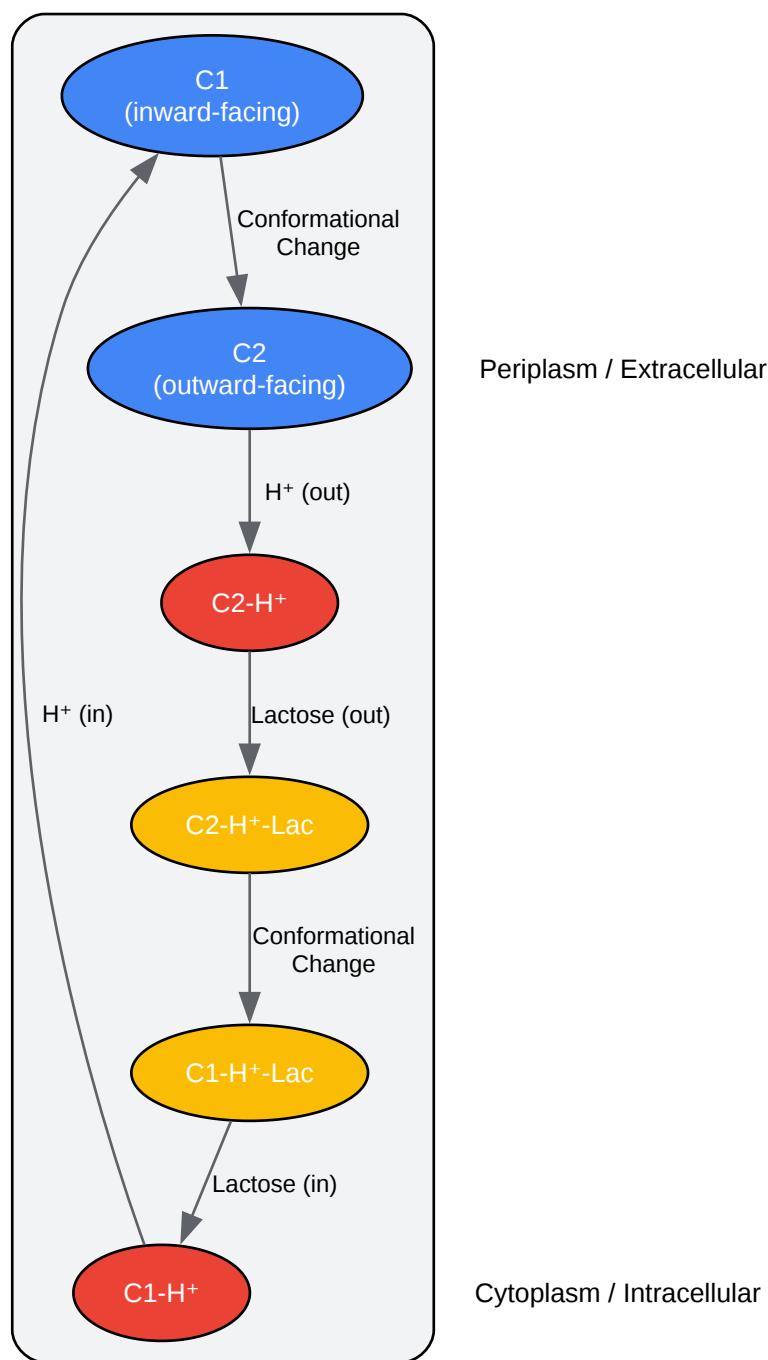
Data Presentation

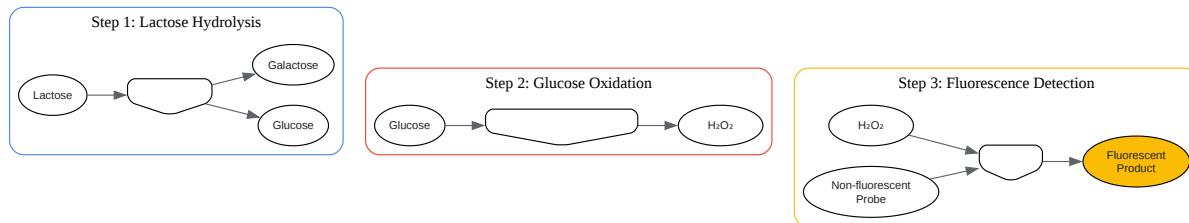
Table 1: Kinetic Parameters of Lactose Transport in Different Systems

System	Transporter	K _m / K _s (mM)	V _{max} (nmol/mg protein/min)	Conditions	Reference
E. coli cells	LacY	0.5 (active transport)	-	pH 7.3, ΔpH = 0	[4]
E. coli cells	LacY	>10 (facilitated diffusion)	-	pH 7.3, ΔpH = 0	[4]
Kluyveromyces lactis JA6	Lactose Transport System	1.49 ± 0.38	0.96 ± 0.12 mmol/(g dry weight)/h	Lactose- grown cells	[5][6]
Proteoliposomes	LacY	~6 (facilitated influx)	-	High external lactose	[7]

Visualization







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